3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)8-2-1-3-9(6-8)19-11-10(7-16)17-4-5-18-11/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJNUOJXWUIYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile typically involves the reaction of 3-(trifluoromethyl)phenol with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the phenoxy group is introduced to the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or organometallic reagents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Key Reactions
- Oxidation : Can be oxidized to yield corresponding oxides using agents like potassium permanganate.
- Reduction : The carbonitrile group can be converted to amines through reduction with lithium aluminum hydride.
- Substitution : The trifluoromethyl group can undergo nucleophilic or electrophilic substitution reactions.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for further functionalization in synthetic chemistry .
Biology
Research has indicated potential biological activities , including:
- Antimicrobial properties : Studies have shown that compounds with similar structures exhibit significant antibacterial activity.
- Anticancer properties : Investigations into pyrazine derivatives suggest potential as anticancer agents due to their ability to interact with various biological targets .
Medicine
In medicinal chemistry, this compound is explored for its role as a pharmaceutical intermediate . Its unique structure allows it to participate in drug discovery processes aimed at developing new therapeutic agents .
Industry
The compound is utilized in the development of agrochemicals , where its chemical stability and reactivity make it suitable for creating effective herbicides and pesticides. Its application in industrial chemistry is also noteworthy due to its versatility in various chemical reactions .
Case Study 1: Antimicrobial Activity
A study examining various pyrazine derivatives found that those containing trifluoromethyl groups exhibited enhanced antimicrobial activity against several bacterial strains. This suggests that 3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile could be developed into a potent antimicrobial agent.
Case Study 2: Drug Development
In drug discovery research, this compound has been evaluated for its efficacy against cancer cell lines. Preliminary results indicate that it may inhibit tumor growth through specific molecular interactions, warranting further investigation into its mechanism of action and therapeutic potential .
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The phenoxy and pyrazine rings contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: These compounds share structural similarities and are used as herbicides.
Trifluoromethylpyridines: Widely used in agrochemicals and pharmaceuticals, these compounds exhibit similar physicochemical properties.
Uniqueness
3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the pyrazine ring provides a versatile platform for further functionalization .
Biological Activity
3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential in various fields such as oncology and antimicrobial research.
Chemical Structure and Properties
The compound is characterized by a pyrazine core with a trifluoromethyl phenoxy substituent and a carbonitrile group. This unique structure contributes to its biological activity, particularly in enzyme inhibition and interaction with cellular targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrase and protein kinases. Its interaction with these enzymes disrupts critical biological pathways, which may lead to therapeutic effects in conditions like cancer and inflammation .
- DNA Intercalation : The pyrazine moiety can intercalate into DNA, potentially inhibiting the replication of cancer cells. This mechanism is particularly relevant for its anticancer properties.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, making it a candidate for further research in the development of new antimicrobial agents .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study evaluated the anticancer efficacy of this compound on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM. This suggests its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against common bacterial strains, including Escherichia coli and Bacillus subtilis. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 250 µg/mL, suggesting moderate antibacterial activity. This positions it as a potential lead compound for developing new antibiotics .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability and metabolic stability. Studies suggest that it undergoes hepatic metabolism, which may influence its therapeutic efficacy and safety profile. Further research is necessary to fully elucidate its pharmacokinetics in vivo.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile, and how can regioselectivity be controlled during pyrazine functionalization?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between pyrazine-2-carbonitrile derivatives and 3-(trifluoromethyl)phenol. Regioselectivity at the pyrazine ring is influenced by electron-withdrawing groups (e.g., carbonitrile) directing substitution to specific positions. For example, activating groups like amino or hydroxyl can enhance reactivity at adjacent sites. Optimization of reaction conditions (e.g., temperature, solvent polarity, and base strength) is critical. Evidence from analogous pyrazine syntheses highlights the use of catalysts like Pd or Cu for cross-coupling reactions to improve yield and selectivity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of 1H/13C NMR to identify substituent positions via coupling patterns and chemical shifts. For example, the trifluoromethyl group (δ ~110-120 ppm in 19F NMR) and carbonitrile (δ ~115-120 ppm in 13C NMR) provide distinct signatures. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with chiral columns (e.g., Chiralpak® OD) resolves enantiomeric impurities, as demonstrated in chiral separations of related pyrazinecarboxamides . Purity assessment via elemental analysis or LC-MS is essential for pharmacological studies.
Q. What preliminary in vitro assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer : Begin with cell viability assays (e.g., MTT or CellTiter-Glo) to screen for cytotoxicity. Follow with target-specific assays based on structural analogs:
- Kinase inhibition : Use ADP-Glo™ assays for kinase activity profiling.
- Anti-inflammatory activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages.
- CNS targets : Radioligand binding assays for GABA or serotonin receptors, given the trifluoromethyl group’s prevalence in neuroactive compounds .
Advanced Research Questions
Q. How does the trifluoromethylphenoxy moiety influence the compound’s pharmacokinetic properties and metabolic stability?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, as shown in studies of similar pyridine derivatives. Assess stability via microsomal incubation (human/rat liver microsomes) and quantify metabolites using LC-MS/MS. Comparative studies with non-fluorinated analogs can isolate the trifluoromethyl effect on half-life and bioavailability .
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., cell type variations) or off-target effects. Employ orthogonal assays:
- SPR (Surface Plasmon Resonance) to validate direct target binding.
- Gene expression profiling (RNA-seq) to identify unintended pathways.
- In silico docking (AutoDock Vina) to model interactions with proposed targets. Cross-reference with SAR data from analogs (e.g., replacing trifluoromethyl with methyl or chlorine) to pinpoint critical substituents .
Q. How can computational chemistry guide the optimization of this compound for enhanced target affinity?
- Methodological Answer : Use molecular dynamics simulations (AMBER or GROMACS) to analyze ligand-receptor binding stability. Free energy perturbation (FEP) calculations predict the impact of substituent modifications (e.g., replacing phenoxy with thiophenoxy). QSAR models trained on pyrazinecarbonitrile derivatives can prioritize synthetic targets. For example, electron-deficient rings (e.g., pyrazine vs. pyridine) may improve affinity for ATP-binding pockets .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Key issues include low yields in SNAr reactions and purification of regioisomers . Scale-up solutions:
- Use flow chemistry to enhance heat/mass transfer and reduce side reactions.
- Employ crystallization-driven purification (e.g., using ethyl acetate/hexane gradients) to isolate the desired isomer, as seen in pyrazolo-pyrimidine syntheses .
- Optimize catalyst loading (e.g., Pd/C for hydrogenation steps) to minimize metal contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
